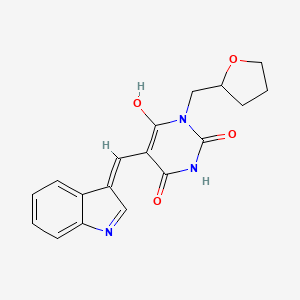![molecular formula C15H22N4O B5973652 3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile](/img/structure/B5973652.png)
3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile is a chemical compound that is commonly referred to as JNJ-7925476. It is a potent and selective antagonist of the orexin-1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The orexin-1 receptor is involved in the regulation of various physiological processes, including sleep, appetite, and energy homeostasis. JNJ-7925476 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
JNJ-7925476 is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of various physiological processes, including sleep, appetite, and energy homeostasis. By blocking the activity of the orexin-1 receptor, JNJ-7925476 can modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
JNJ-7925476 has been shown to produce a range of biochemical and physiological effects. It has been shown to increase sleep time and reduce wakefulness in animal models, suggesting that it may be effective in the treatment of insomnia and other sleep disorders. It has also been shown to reduce food intake and body weight in animal models, suggesting that it may be effective in the treatment of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
JNJ-7925476 has several advantages for use in lab experiments. It is a highly selective antagonist of the orexin-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, it also has some limitations, including its relatively short half-life and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on JNJ-7925476. One area of interest is the potential use of this compound in the treatment of addiction. Studies have shown that JNJ-7925476 can reduce drug-seeking behavior in animal models, suggesting that it may be effective in the treatment of addiction. Another area of interest is the potential use of JNJ-7925476 in the treatment of depression and anxiety disorders. Studies have shown that JNJ-7925476 can produce antidepressant and anxiolytic effects in animal models, suggesting that it may be effective in the treatment of these disorders. Finally, there is interest in developing more potent and selective orexin-1 receptor antagonists, which may have improved therapeutic potential compared to JNJ-7925476.
Synthesemethoden
The synthesis of JNJ-7925476 involves several steps, starting with the reaction of 2-chloropyrazine with 3-(hydroxymethyl)-3-isobutyl-1-piperidinecarboxylic acid to form 2-(3-(hydroxymethyl)-3-isobutyl-1-piperidinyl) pyrazine. This intermediate is then treated with cyanogen bromide to form 3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile.
Wissenschaftliche Forschungsanwendungen
JNJ-7925476 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of insomnia, narcolepsy, and other sleep disorders. It has also been studied for its potential use in the treatment of addiction, depression, and anxiety disorders.
Eigenschaften
IUPAC Name |
3-[3-(hydroxymethyl)-3-(2-methylpropyl)piperidin-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-12(2)8-15(11-20)4-3-7-19(10-15)14-13(9-16)17-5-6-18-14/h5-6,12,20H,3-4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULUZJREGRYECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCN(C1)C2=NC=CN=C2C#N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5973575.png)
![3-methyl-1-(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1-butanol](/img/structure/B5973584.png)
![3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B5973607.png)

![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5973616.png)
![N-[1,1-dimethyl-2-(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B5973624.png)
![methyl 2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5973631.png)

![3-(4-chlorophenyl)-6-[2-oxo-2-(1-piperidinyl)ethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5973645.png)


![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5973666.png)
